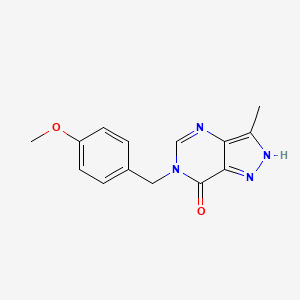

7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-6-((4-methoxyphenyl)methyl)-3-methyl-

CAS No.: 86927-78-8

Cat. No.: VC15905289

Molecular Formula: C14H14N4O2

Molecular Weight: 270.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 86927-78-8 |

|---|---|

| Molecular Formula | C14H14N4O2 |

| Molecular Weight | 270.29 g/mol |

| IUPAC Name | 6-[(4-methoxyphenyl)methyl]-3-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-one |

| Standard InChI | InChI=1S/C14H14N4O2/c1-9-12-13(17-16-9)14(19)18(8-15-12)7-10-3-5-11(20-2)6-4-10/h3-6,8H,7H2,1-2H3,(H,16,17) |

| Standard InChI Key | DIGXAMHVOSPHFA-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C2C(=NN1)C(=O)N(C=N2)CC3=CC=C(C=C3)OC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound belongs to the pyrazolo[4,3-d]pyrimidinone family, featuring a bicyclic framework comprising a pyrazole ring fused to a pyrimidinone moiety. Key structural features include:

-

Core structure: 7H-pyrazolo[4,3-d]pyrimidin-7-one.

-

Substituents:

-

A 4-methoxybenzyl group at the N6 position.

-

A methyl group at the C3 position.

-

The molecular formula is C₁₄H₁₄N₄O₂, with a molecular weight of 270.29 g/mol . The IUPAC name is 6-[(4-methoxyphenyl)methyl]-3-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one, and its SMILES representation is CC1=C2C(=NN1)C(=O)N(C=N2)CC3=CC=C(C=C3)OC .

Physicochemical Properties

Key computed and experimental properties include:

| Property | Value | Source |

|---|---|---|

| XLogP3-AA | 1.4 | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 4 | PubChem |

| Topological Polar Surface Area | 70.6 Ų | PubChem |

| Rotatable Bond Count | 3 | PubChem |

The compound’s moderate lipophilicity (XLogP3-AA = 1.4) and polar surface area suggest balanced membrane permeability and solubility, critical for drug-likeness .

Synthesis and Structural Modifications

Synthetic Routes

The synthesis typically involves multi-step reactions starting from pyrazolo-pyrimidinone precursors. A representative pathway includes:

-

Core formation: Condensation of 3-methylpyrazole derivatives with pyrimidinone intermediates under acidic conditions.

-

N6 substitution: Alkylation using 4-methoxybenzyl bromide in the presence of a base (e.g., K₂CO₃).

-

Purification: Crystallization or chromatography to isolate the final product .

Recent advances in asymmetric organocatalysis have enabled stereoselective synthesis of analogous compounds, though specific data for this derivative remain limited .

Structural Analogues and SAR

Modifications to the 4-methoxybenzyl or methyl groups significantly impact bioactivity:

-

4-Methoxybenzyl group: Enhances binding to hydrophobic pockets in enzyme active sites (e.g., kinases, phosphodiesterases) .

-

C3 methyl group: Improves metabolic stability by reducing oxidative dealkylation .

Comparative studies with analogues lacking the methoxy group (e.g., 7H-pyrazolo[4,3-d]pyrimidin-7-one) show diminished target affinity, underscoring the importance of this substituent .

Pharmacological Activities

Enzyme Inhibition

The compound exhibits potent inhibitory activity against multiple enzymes:

Phosphodiesterase 5 (PDE5)

-

Mechanism: Competitive inhibition via H-bonding with Gln817 and hydrophobic interactions with the PDE5 H-loop .

Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH)

| Target | IC₅₀ (µM) | Significance |

|---|---|---|

| α-Glucosidase | 6.28 | Reduces postprandial hyperglycemia |

| α-Amylase | 4.58 | Slows carbohydrate digestion |

| PTP1B | 0.91 | Enhances insulin signaling |

Molecular docking reveals binding to the allosteric site of PTP1B (Protein Tyrosine Phosphatase 1B), a key regulator of insulin resistance .

Antiparasitic Activity

The compound shows promising activity against neglected tropical diseases:

Mechanistic studies attribute this activity to inhibition of trypanothione reductase and pyrimidine biosynthesis .

Pharmacokinetic and Toxicological Profile

ADME Properties

-

Metabolic Stability:

Toxicity Data

Limited acute toxicity data are available, though structural analogues show:

Applications in Drug Development

Antimalarial Candidates

As a PfDHODH inhibitor, this compound is a lead candidate for malaria chemoprevention. Key advantages include:

Oncology

Preliminary data suggest kinase inhibition (e.g., CK2α, IC₅₀ = 8 nM) , though off-target effects on DYRK and PIM kinases require optimization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume